Bis-maleimidomethyl ether

Descripción general

Descripción

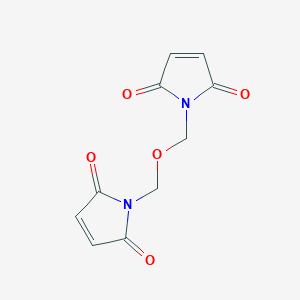

Bis(N-maleimidometil)éter es un compuesto orgánico que pertenece a la clase de maleimidas, las cuales se caracterizan por la presencia de una porción de 2,5-pirroledidiona. Este compuesto es conocido por su capacidad de formar enlaces covalentes con proteínas, lo que lo hace útil en diversas aplicaciones científicas e industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Bis(N-maleimidometil)éter típicamente implica la reacción del anhídrido maleico con una amina apropiada para formar el intermedio de maleimida. Este intermedio luego se hace reaccionar con formaldehído y una amina secundaria para producir Bis(N-maleimidometil)éter. Las condiciones de reacción a menudo incluyen el uso de solventes como la dimetilformamida y catalizadores como la trietilamina para facilitar la reacción .

Métodos de producción industrial

En entornos industriales, la producción de Bis(N-maleimidometil)éter sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactores de flujo continuo para asegurar una calidad y rendimiento constantes del producto. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los residuos, a menudo involucrando el uso de sistemas automatizados para el control preciso de la temperatura, presión y concentraciones de reactivos .

Análisis De Reacciones Químicas

Tipos de reacciones

Bis(N-maleimidometil)éter experimenta varias reacciones químicas, incluyendo:

Reacciones de adición: Los grupos maleimida pueden participar en reacciones de adición de Michael con nucleófilos como tioles y aminas.

Reacciones de cicloadición: El compuesto puede experimentar reacciones de Diels-Alder con dienos para formar cicloaductos.

Reacciones de sustitución: El enlace éter se puede escindir en condiciones ácidas o básicas para formar los derivados de maleimida correspondientes.

Reactivos y condiciones comunes

Nucleófilos: Tioles, aminas y alcoholes se usan comúnmente en reacciones de adición.

Catalizadores: Trietilamina y otras bases se usan para catalizar las reacciones.

Solventes: Dimetilformamida, diclorometano y acetonitrilo se usan con frecuencia como solventes.

Principales productos formados

Adctos de Michael: Formados a partir de la adición de nucleófilos a los grupos maleimida.

Cicloaductos: Resultantes de reacciones de cicloadición con dienos.

Derivados de maleimida: Producidos a partir de la escisión del enlace éter.

Aplicaciones en investigación científica

Bis(N-maleimidometil)éter tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Química: Utilizado como un agente de reticulación en química de polímeros para crear redes estables y mejorar las propiedades del material.

Biología: Empleado en estudios de modificación y etiquetado de proteínas debido a su capacidad de formar enlaces covalentes con residuos de cisteína en proteínas.

Medicina: Investigado como un agente anti-anemia falciforme para el tratamiento de la anemia de células falciformes al estabilizar la hemoglobina y prevenir la falcilización de los glóbulos rojos.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Antisickling Agent

BMME has been studied for its potential as an antisickling reagent in treating sickle cell disease. It interacts with oxyhemoglobin, forming covalent linkages that stabilize hemoglobin and prevent the sickling reaction upon deoxygenation. The interaction specifically modifies cysteine and histidine residues on the beta chain of hemoglobin S, leading to a left-shifted oxyhemoglobin equilibrium curve, which abolishes cooperativity in oxygen binding .

Case Study: Hemoglobin Modification

- Objective: To determine the efficacy of BMME in preventing sickling.

- Method: BMME was introduced to red blood cells containing hemoglobin S.

- Results: The modified hemoglobin remained stable without adversely affecting red cell enzyme activities or membrane integrity.

- Conclusion: BMME effectively alters hemoglobin structure to mitigate sickling, although further research is needed to elucidate the precise mechanisms involved.

Polymer Science Applications

2.1 Synthesis of Bismaleimide Polymers

BMME serves as a precursor for synthesizing bismaleimide (BMI) polymers, which are known for their thermal stability and mechanical properties. These polymers are synthesized through the reaction of BMME with various diamines, resulting in materials suitable for high-performance applications.

Table 1: Properties of BMI Polymers Synthesized from BMME

| Polymer Type | Flexural Modulus (psi) | Thermal Stability (°C) | Solubility |

|---|---|---|---|

| BMI from EDR-148 | ~500,000 | Up to 250 | Water-soluble |

| BMI from Tetraethylene Glycol Diamine | ~460,000 | Up to 230 | Poorly soluble |

2.2 Microelectronics Applications

Recent studies have focused on the use of BMME-based BMI polymers in microelectronics due to their excellent dielectric properties and thermal stability. The incorporation of aliphatic-ether chains enhances flexibility and processability, making them suitable for advanced electronic applications .

Case Study: Microelectronics Development

- Objective: To develop BMME-based polymers for microelectronic applications.

- Method: Synthesis and characterization of BMI containing aliphatic-ether chains.

- Results: The resulting polymers exhibited improved thermal properties and dielectric constants suitable for electronic substrates.

- Conclusion: BMME-derived polymers show promise for future microelectronic devices due to their enhanced properties.

Summary of Findings

The applications of bis-maleimidomethyl ether span across biochemical and polymer science domains. Its role as an antisickling agent demonstrates significant therapeutic potential, while its utility in synthesizing high-performance polymers positions it as a valuable compound in material science.

Mecanismo De Acción

El mecanismo de acción de Bis(N-maleimidometil)éter involucra la formación de enlaces covalentes con grupos nucleofílicos en moléculas diana. Los grupos maleimida reaccionan con grupos tiol o amina en proteínas u otras biomoléculas, lo que lleva a la formación de enlaces covalentes estables. Esta reactividad se explota en diversas aplicaciones, como la reticulación y modificación de proteínas .

Comparación Con Compuestos Similares

Compuestos similares

N,N'-Etilenebismaleimida: Otro compuesto de maleimida utilizado como un agente de reticulación.

N,N'-Fenilenebismaleimida: Similar en estructura pero con un enlace fenileno en lugar de un enlace éter.

N,N'-Metilenebismaleimida: Contiene un enlace metileno entre los grupos maleimida.

Unicidad

Bis(N-maleimidometil)éter es único debido a su enlace éter, que proporciona flexibilidad y reactividad que es diferente de otros compuestos de maleimida. Esta estructura única le permite formar enlaces covalentes más estables y diversos, lo que lo hace particularmente útil en aplicaciones que requieren enlaces fuertes y duraderos .

Actividad Biológica

Bis-maleimidomethyl ether (BMME), a bifunctional maleimide compound, has garnered significant attention in biochemical research due to its unique ability to form covalent bonds with thiol groups in proteins. This property makes it a valuable reagent for various applications, particularly in the modification of hemoglobin and its potential therapeutic use in sickle cell disease. This article explores the biological activity of BMME, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

BMME is characterized by two maleimide functional groups linked by a methylene ether bridge. The compound's structure allows it to react specifically with thiol-containing biomolecules, facilitating the formation of stable covalent linkages. This reactivity is crucial for its applications in bioconjugation and protein modification.

The primary mechanism of action for BMME involves its interaction with sulfhydryl groups in proteins, particularly hemoglobin. When BMME reacts with oxyhemoglobin, it forms covalent bonds that convert maleimide into succinyl derivatives at specific cysteine and histidine residues. This modification alters the hemoglobin's properties, including its oxygen-binding affinity and cooperativity. Notably, the resultant hemoglobin exhibits a left-shifted oxyhemoglobin equilibrium curve, which is associated with increased oxygen affinity and reduced sickling propensity under deoxygenated conditions .

Biological Applications

1. Antisickling Agent

BMME has been extensively studied as an antisickling reagent due to its ability to modify hemoglobin S (Hb S) and prevent sickling under hypoxic conditions. Research indicates that BMME can traverse red cell membranes and inhibit the polymerization of deoxygenated Hb S, thus mitigating the symptoms of sickle cell disease without adversely affecting red cell enzyme activities or membrane integrity .

2. Monoclonal Antibody Production

In addition to its role in hemoglobin modification, BMME has been shown to stimulate monoclonal antibody (mAb) production in cell cultures. It enhances cell-specific glucose uptake rates and increases intracellular adenosine triphosphate (ATP) levels during mAb production processes.

3. Protein Labeling and Modification

BMME is utilized in various biochemical applications for protein labeling and modification. Its ability to form stable conjugates with thiol groups makes it a useful tool for studying protein dynamics and interactions within living systems .

Case Studies

Several studies have highlighted the efficacy of BMME in different biological contexts:

- Sickle Cell Disease Treatment : A study demonstrated that treatment with BMME significantly reduced the sickling of erythrocytes from individuals with sickle cell disease when exposed to hypoxic conditions. The modified hemoglobin displayed enhanced oxygen affinity and stability compared to untreated controls .

- Monoclonal Antibody Production : In experimental setups, BMME was found to increase the yield of mAbs by promoting metabolic activity in hybridoma cells, showcasing its potential utility in biopharmaceutical production.

Comparative Analysis

The following table summarizes key characteristics of BMME compared to similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| This compound (BMME) | Bifunctional | Effective antisickling agent; modifies hemoglobin |

| Maleimide | Monofunctional | Single reactive site for thiol modification |

| N-Succinimidyl Maleimide | Monofunctional | Used for protein labeling but less stable than BMME |

| Bis(maleimido)ethane | Bifunctional | Similar reactivity but less effective biologically |

Safety Considerations

While BMME is a powerful reagent, it is important to handle it with care due to potential irritant effects on skin, eyes, and respiratory systems. Safety data sheets should be consulted prior to laboratory use.

Propiedades

IUPAC Name |

1-[(2,5-dioxopyrrol-1-yl)methoxymethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-7-1-2-8(14)11(7)5-17-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRLJOWPWILGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)COCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934420 | |

| Record name | 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15209-14-0 | |

| Record name | Bis(N-maleimidomethyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015209140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(N-maleimidomethyl)ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis-maleimidomethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(N-MALEIMIDOMETHYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AO12W9Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.